molecular formula C11H16BrN B12971457 (S)-1-(4-Bromophenyl)pentan-1-amine

(S)-1-(4-Bromophenyl)pentan-1-amine

Katalognummer: B12971457
Molekulargewicht: 242.16 g/mol
InChI-Schlüssel: XWMATEXNOIDDRI-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(4-Bromophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a bromophenyl group attached to a pentan-1-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-Bromophenyl)pentan-1-amine typically involves the following steps:

    Chiral Resolution: Separation of the enantiomers to obtain the (S)-enantiomer.

    Amine Introduction: Conversion of the intermediate compound to the desired amine through reductive amination or other suitable methods.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions may convert the bromophenyl group to a phenyl group or reduce other functional groups present.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products: The major products depend on the specific reactions and conditions employed, but can include various substituted phenylpentan-1-amines and their oxidized or reduced forms.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Use in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of (S)-1-(4-Bromophenyl)pentan-1-amine would depend on its specific biological targets. Generally, it may interact with receptors or enzymes, modulating their activity through binding interactions. The exact pathways and molecular targets would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

    ®-1-(4-Bromophenyl)pentan-1-amine: The enantiomer of the compound.

    1-(4-Chlorophenyl)pentan-1-amine: A similar compound with a chlorine atom instead of bromine.

    1-(4-Fluorophenyl)pentan-1-amine: A similar compound with a fluorine atom instead of bromine.

Uniqueness: (S)-1-(4-Bromophenyl)pentan-1-amine is unique due to its specific chiral configuration and the presence of a bromine atom, which can influence its reactivity and interactions compared to its analogs.

Eigenschaften

Molekularformel

C11H16BrN

Molekulargewicht

242.16 g/mol

IUPAC-Name

(1S)-1-(4-bromophenyl)pentan-1-amine

InChI

InChI=1S/C11H16BrN/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4,13H2,1H3/t11-/m0/s1

InChI-Schlüssel

XWMATEXNOIDDRI-NSHDSACASA-N

Isomerische SMILES

CCCC[C@@H](C1=CC=C(C=C1)Br)N

Kanonische SMILES

CCCCC(C1=CC=C(C=C1)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.